Diaplasinin

Description

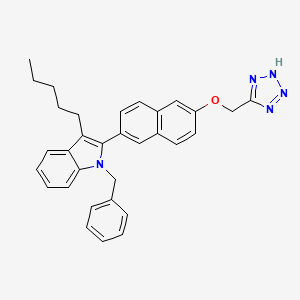

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-pentyl-2-[6-(2H-tetrazol-5-ylmethoxy)naphthalen-2-yl]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N5O/c1-2-3-5-13-29-28-12-8-9-14-30(28)37(21-23-10-6-4-7-11-23)32(29)26-16-15-25-20-27(18-17-24(25)19-26)38-22-31-33-35-36-34-31/h4,6-12,14-20H,2-3,5,13,21-22H2,1H3,(H,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPXZFKVHDEPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC5=C(C=C4)C=C(C=C5)OCC6=NNN=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197449 | |

| Record name | Diaplasinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481631-45-2 | |

| Record name | Diaplasinin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0481631452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diaplasinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIAPLASININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRL66AVH63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diaplasinin (PAI-749): A Technical Guide to its Discovery and Development as a PAI-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diaplasinin and PAI-1

Quantitative Data Summary

The following tables summarize the key in vitro inhibitory activities of this compound.

| Target | Parameter | Value | Reference |

| PAI-1 | IC50 | 295 nM | [2][3] |

| PAI-1 (fluorophore-tagged) | IC50 | 140 nM | [2] |

| PAI-1 (fluorophore-tagged) | Apparent Kd | 254 nM | [2] |

| Plasminogen Activator | Parameter | Value | Reference |

| tPA | IC50 | 157 nM | [2][4] |

| uPA | IC50 | 87 nM | [2][4] |

Mechanism of Action

Experimental Protocols

High-Throughput Screening (HTS) for PAI-1 Inhibitors

Materials:

-

Recombinant human tPA or uPA

-

Chromogenic or fluorogenic substrate for tPA/uPA

-

Compound library

-

Assay plates (e.g., 384-well)

-

Automated liquid handling systems

-

Plate reader

Protocol:

-

Compound Plating: Dispense a small volume of each compound from the library into individual wells of the assay plates using an automated liquid handler.

-

Protease Addition: Add a solution of recombinant human tPA or uPA to each well.

-

Substrate Addition: Add the chromogenic or fluorogenic substrate to each well.

-

Hit Identification: Identify compounds that produce a signal above a defined threshold as primary hits.

In Vitro PAI-1 Inhibition Assay (IC50 Determination)

Protocol:

-

Prepare a serial dilution of this compound.

-

Add a fixed concentration of tPA or uPA to initiate the reaction.

-

After a short incubation, add a chromogenic substrate for the respective plasminogen activator.

-

Measure the rate of color development (change in absorbance) at a specific wavelength over time.

Ferric Chloride-Induced Arterial Thrombosis Model (In Vivo Efficacy)

This is a widely used preclinical model to evaluate the antithrombotic efficacy of test compounds.

Objective: To assess the ability of this compound to prevent or reduce thrombus formation in vivo.

Materials:

-

Male Wistar rats or C57BL/6 mice

-

This compound formulated for oral or intravenous administration

-

Anesthetic (e.g., ketamine/xylazine)

-

Ferric chloride (FeCl3) solution (e.g., 10-20%)

-

Surgical instruments

-

Doppler flow probe

Protocol:

-

Animal Preparation: Anesthetize the animal and surgically expose the carotid artery.

-

Drug Administration: Administer this compound or vehicle control at various doses via the desired route (e.g., oral gavage or intravenous injection) at a specified time before injury.

-

Thrombus Induction: Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3-5 minutes).

-

Blood Flow Monitoring: Monitor blood flow in the artery using a Doppler flow probe.

-

Endpoint Measurement: The primary endpoint is typically the time to occlusion (cessation of blood flow) or the incidence of occlusion within a specific timeframe. The thrombus can also be excised and weighed.

-

Data Analysis: Compare the time to occlusion or thrombus weight between the this compound-treated groups and the vehicle control group to determine efficacy.

This compound Discovery and Development Workflow

References

- 1. m.youtube.com [m.youtube.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Edged Sword: An In-Depth Technical Guide to the Mechanism of Action of Diaplasinin (PAI-749)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism of Action: A Dual Approach to PAI-1 Neutralization

References

In Vitro Characterization of Diaplasinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Quantitative Data Summary

| Parameter | Value (nM) | Species | Assay Type | Reference |

| IC50 (PAI-1 Inhibition) | 295 | Not Specified | Not Specified | [2] |

| IC50 (tPA activity preservation in the presence of PAI-1) | 157 | Not Specified | Chromogenic Assay | [2] |

| IC50 (uPA activity preservation in the presence of PAI-1) | 87 | Not Specified | Chromogenic Assay | [2] |

| IC50 (Fluorescence quenching of fluorophore-tagged PAI-1) | 140 | Not Specified | Fluorescence Quenching Assay | [2] |

| Apparent Kd (from fluorescence quenching) | 254 | Not Specified | Fluorescence Quenching Assay | [2] |

Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize this compound.

PAI-1 Inhibition Chromogenic Assay

Materials:

-

Recombinant tPA or uPA

-

Chromogenic substrate specific for tPA or uPA (e.g., Spectrozyme tPA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween 20, 0.1% BSA)

-

384-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Dispense a small volume (e.g., 0.5 µL) of the this compound dilutions into the wells of a 384-well plate.

-

Initiate the reaction by adding a solution of tPA or uPA (e.g., final concentration to yield a measurable signal) to each well.

-

Immediately add the chromogenic substrate.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

-

The rate of color development is proportional to the residual tPA or uPA activity.

-

Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

Fluorescence Quenching Assay

Materials:

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

Fluorometer or fluorescence microplate reader

-

Black microplate (low fluorescence background)

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Incubate the plate for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.

-

The fluorescence intensity will decrease as the concentration of this compound increases due to quenching upon binding.

-

Plot the change in fluorescence against the this compound concentration.

-

The data can be used to calculate the apparent dissociation constant (Kd) and the IC50 for fluorescence quenching.

Experimental Workflow Diagram

References

Preclinical Antithrombotic Profile of Diaplasinin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism of Action: PAI-1 Inhibition

Signaling Pathway of Diaplasinin's Antithrombotic Effect

Quantitative Data from Preclinical Studies

While a key study by Hennan et al. (2006) is cited as demonstrating the in vivo antithrombotic efficacy of this compound in rat and dog models of arterial and venous thrombosis, the specific quantitative data from this study is not publicly available in the accessed literature.

In contrast, a study by Lucking et al. (2010) in a human ex vivo model found that this compound did not affect thrombus formation or fibrinolysis.[1] Due to the absence of quantitative data from the in vivo studies, a comparative data table cannot be provided at this time.

Experimental Protocols

The following is a detailed methodology from the Lucking et al. (2010) study, which evaluated the effect of this compound in a human ex vivo thrombosis model.

Ex Vivo Model of Thrombus Formation (Badimon Chamber)

Objective: To assess the effect of this compound on thrombus formation under physiological flow conditions using human blood.

Methodology:

-

Study Design: A double-blind, randomized, crossover study was conducted with 12 healthy volunteers.

-

Blood Collection and Perfusion: Whole blood was drawn from subjects and perfused through a Badimon chamber. This chamber simulates arterial shear stress and exposes the blood to a thrombogenic surface.

-

Thrombus Formation Assessment: The formation of thrombus on the thrombogenic surface within the Badimon chamber was assessed.

-

In Vitro Fibrinolysis Assays:

-

Plasma Clot Lysis: The lysis of plasma clots mediated by t-PA was measured in the presence and absence of this compound.

-

Whole Blood Thrombi Lysis: The lysis of thrombi formed in a whole blood model was also assessed.

-

Experimental Workflow: Ex Vivo Badimon Chamber Study

Caption: Workflow for the ex vivo Badimon chamber thrombosis model.

Discussion and Future Directions

Further research is required to reconcile these findings. Future studies should aim to:

-

Replicate and expand upon the in vivo animal models to provide robust, publicly available quantitative data on the antithrombotic efficacy and safety profile of this compound.

-

Conduct further in vitro and ex vivo studies using human systems to better predict the clinical response to this compound.

References

Diaplasinin (PAI-749): A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Biological Activity: PAI-1 Inhibition

Quantitative Data on PAI-1 Inhibition

The inhibitory potency of Diaplasinin has been quantified in various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and dissociation constants (Kd).

| Target/Assay | Parameter | Value (nM) | Reference |

| Plasminogen Activator Inhibitor-1 (PAI-1) | IC50 | 295 | [1] |

| PAI-1 (in the presence of tPA) | IC50 | 157 | [1] |

| PAI-1 (in the presence of uPA) | IC50 | 87 | [1] |

| Fluorophore-tagged PAI-1 (PAI-NBD119) | IC50 | 140 | [1] |

| Fluorophore-tagged PAI-1 (PAI-NBD119) | Apparent Kd | 254 | [1] |

Experimental Protocols

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Initiate the chromogenic reaction by adding the tPA substrate.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

-

The rate of substrate hydrolysis is proportional to the remaining tPA activity.

-

This assay assesses the effect of this compound on fibrinolysis in a more physiologically relevant plasma environment.

-

Reagents: Human plasma, tissue factor, calcium chloride, tPA, this compound.

-

Procedure:

-

In a 96-well microplate, mix human plasma with various concentrations of this compound or vehicle control.

-

Initiate clot formation by adding tissue factor and calcium chloride.

-

After clot formation, add tPA to initiate fibrinolysis.

-

Monitor the change in optical density over time at a specific wavelength (e.g., 405 nm). The decrease in optical density corresponds to clot lysis.

-

The time to 50% clot lysis is determined for each concentration of this compound.

-

The effect of this compound on clot lysis time is then calculated relative to the control.

-

Signaling Pathway of PAI-1 Inhibition

Broader Biological Activities and Signaling Pathways

Effects on Cell Migration

-

Cell Culture: Plate a confluent monolayer of cells (e.g., endothelial cells, cancer cells) in a multi-well plate.

-

Wound Creation: Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.

-

Treatment: Treat the cells with different concentrations of this compound or vehicle control.

-

Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., every 6-12 hours).

-

Analysis: Measure the area of the scratch at each time point to determine the rate of cell migration and wound closure.

-

Data Interpretation: A delay in wound closure in the presence of this compound would suggest an inhibitory effect on cell migration.

Caption: Workflow for a wound healing/scratch assay to assess cell migration.

Effects on Apoptosis

-

Cell Treatment: Treat cells with this compound or vehicle control for a specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Annexin V-negative/PI-negative cells are live.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis.

-

PAI-1 and Downstream Signaling Pathways

Conclusion

References

Methodological & Application

Application Notes and Protocols: Diaplasinin in vitro PAI-1 Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Assay

Data Presentation

| Target Interaction | Assay Type | IC50 (nM) |

| PAI-1 (general) | Not Specified | 295 |

| PAI-1 inhibition of tPA | Not Specified | 157 |

| PAI-1 inhibition of uPA | Not Specified | 87 |

| Quenching of fluorophore-tagged PAI-1 | Fluorescence | 140 |

Data sourced from MedchemExpress.[4]

PAI-1 Signaling Pathway

Experimental Protocols

Materials and Reagents

-

Recombinant Human tPA

-

Plasminogen (human)

-

Plasmin-specific chromogenic substrate (e.g., S-2251)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.01% Tween-20)

-

DMSO (for dissolving this compound)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Preparation of Reagents

-

This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.[4]

-

Working Solutions of this compound: On the day of the experiment, prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

-

tPA Working Solution: Reconstitute and dilute recombinant human tPA in Assay Buffer to the desired working concentration. Keep on ice until use.

-

Plasminogen Solution: Reconstitute and dilute plasminogen in Assay Buffer.

-

Chromogenic Substrate Solution: Prepare the chromogenic substrate solution according to the manufacturer's instructions in Assay Buffer.

Assay Workflow

Step-by-Step Assay Procedure

-

Add 20 µL of this compound dilutions (or vehicle control) to the wells of a 96-well microplate.

-

Add 20 µL of tPA working solution to each well.

-

Initiate the chromogenic reaction by adding 140 µL of a pre-mixed solution containing plasminogen and the chromogenic substrate to each well.

-

Incubate the plate at 37°C.

-

Measure the absorbance at 405 nm at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.

Data Analysis

-

For each concentration of this compound, calculate the rate of change in absorbance (ΔOD/min).

-

% Inhibition = [1 - (Ratesample - Rateblank) / (Rateno inhibitor - Rateblank)] x 100

-

Ratesample: Rate of reaction in the presence of this compound.

-

Rateno inhibitor: Rate of reaction in the absence of this compound (vehicle control).

-

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

References

- 1. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. content.abcam.com [content.abcam.com]

- 6. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]

Cell-Based Assays for Determining the Activity of Diaplasinin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: Biochemical Activity of Diaplasinin

| Parameter | Value (nM) | Description |

| PAI-1 Inhibition (IC50) | 295 | Concentration of this compound required to inhibit 50% of PAI-1 activity.[1] |

| tPA Preservation (IC50) | 157 | Concentration of this compound required to preserve 50% of tPA activity in the presence of PAI-1.[1] |

| uPA Preservation (IC50) | 87 | Concentration of this compound required to preserve 50% of uPA activity in the presence of PAI-1.[1] |

| PAI-NBD119 Quenching (IC50) | 140 | Concentration of this compound required to quench 50% of the fluorescence of fluorophore-tagged PAI-1.[1] |

| PAI-NBD119 Quenching (Kd) | 254 | Apparent dissociation constant for the binding of this compound to fluorophore-tagged PAI-1.[1] |

| Assay | Cell Line | Expected Effect of this compound | Example Quantitative Data (with other PAI-1 inhibitors) |

| Cell Migration/Invasion | SK-OV-3 (Ovarian Cancer) | Inhibition of invasion | Invasion significantly decreased from 79% to 27% with PAI-1 siRNA treatment.[2] |

| Apoptosis Induction | HT-1080 (Fibrosarcoma), A549 (Lung Carcinoma) | Induction of apoptosis | PAI-039 (50 µM) increased apoptosis from 4.3% to 27.0% in HT-1080 cells and from 4.7% to 14.5% in A549 cells.[3] |

| Cytotoxicity (IC50) | HT-1080, A549, HCT-116, MDA-MB-231 | Cell viability reduction | PAI-039 IC50 values: 28.4 µM (HT-1080), 35.7 µM (A549), 32.4 µM (HCT-116), 61.5 µM (MDA-MB-231).[3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for the cell-based assays.

References

Application Notes and Protocols for Diaplasinin Administration in Animal Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: PAI-1 Inhibition

Quantitative Data Summary

| Treatment Group | Dose (mg/kg, oral) | n | Prevention of Occlusion (%) | Time to Occlusion (minutes, mean ± SEM) |

| Vehicle Control | - | - | 0 | 18.2 ± 4.6 |

| Tiplaxtinin | 0.3 | - | 20 | 32.5 ± 8.7 |

| Tiplaxtinin | 1.0 | - | 68 | 46.1 ± 7.0 |

| Tiplaxtinin | 3.0 | - | 60 | 41.6 ± 11.3 |

| Treatment Group | Dose (mg/kg, oral) | Outcome |

| Vehicle Control | - | - |

| Tiplaxtinin | 3 | Significantly reduced thrombus weight |

| Tiplaxtinin | 10 | Significantly reduced thrombus weight |

| Tiplaxtinin | 30 | Significantly reduced thrombus weight |

| Treatment Group | Dose (mg/kg, oral gavage) | Duration | Thrombus Weight Reduction vs. Control (%) |

| Tiplaxtinin (Low Dose) | 1 | 4 days | 52% |

| Tiplaxtinin (High Dose) | 10 | 4 days | 23% |

| Tiplaxtinin | 0.5 | 4 days | Dose-dependent reduction |

| Tiplaxtinin | 5 | 4 days | Statistically significant reduction |

Experimental Protocols

Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Rats[3]

This model is used to evaluate the antithrombotic efficacy of compounds in an arterial thrombosis setting.

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Vehicle for drug administration (e.g., 0.5% methylcellulose)

-

Anesthetic (e.g., isoflurane)

-

Ferric chloride (FeCl₃) solution (e.g., 35% in distilled water)

-

Filter paper discs (2 mm diameter)

-

Ultrasonic flow probe

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the procedure.

-

Surgical Exposure: Make a midline cervical incision and carefully expose the common carotid artery.

-

Flow Probe Placement: Place an ultrasonic flow probe around the carotid artery to monitor blood flow.

-

Drug Administration: Administer this compound or vehicle orally (e.g., by gavage) at a predetermined time before thrombosis induction (e.g., 90 minutes).[3]

-

Thrombosis Induction:

-

Saturate a filter paper disc with FeCl₃ solution.

-

Apply the saturated filter paper to the surface of the carotid artery for a specific duration (e.g., 10 minutes).

-

Remove the filter paper and rinse the area with saline.

-

-

Monitoring: Continuously monitor carotid artery blood flow using the ultrasonic flow probe until occlusion occurs or for a set observation period (e.g., 60 minutes).

-

Data Analysis: Record the time to vessel occlusion. Compare the occlusion times between the treatment and vehicle control groups.

Protocol 2: Ferric Chloride (FeCl₃)-Induced Vena Cava Thrombosis in Rats[3]

This model is used to assess the efficacy of compounds in a venous thrombosis setting.

Materials:

-

Male Sprague-Dawley rats

-

Vehicle for drug administration

-

Anesthetic

-

Ferric chloride (FeCl₃) solution

-

Filter paper

-

Surgical instruments

-

Microbalance

Procedure:

-

Animal Preparation and Drug Administration: Similar to the arterial thrombosis model, anesthetize the rat and administer the test compound or vehicle orally.

-

Surgical Exposure: Perform a midline laparotomy to expose the inferior vena cava.

-

Thrombosis Induction:

-

Isolate a segment of the vena cava.

-

Apply a strip of FeCl₃-saturated filter paper to the vessel wall for a defined period.

-

Remove the filter paper and restore blood flow if it was temporarily occluded.

-

-

Thrombus Maturation: Allow the thrombus to form and mature for a specific duration (e.g., 4 hours).

-

Thrombus Excision and Measurement:

-

Re-anesthetize the animal if necessary.

-

Excise the thrombosed segment of the vena cava.

-

Isolate the thrombus and determine its wet weight.

-

-

Data Analysis: Compare the thrombus weights between the this compound-treated and vehicle control groups.

Protocol 3: Formulation of this compound for Oral Administration

This compound is a poorly water-soluble compound. Therefore, a suitable formulation is required for in vivo oral administration to ensure adequate bioavailability.

Example Formulation:

A common approach for preclinical oral administration of poorly soluble compounds is a suspension in a vehicle such as:

-

0.5% (w/v) Methylcellulose in sterile water: Methylcellulose acts as a suspending agent to ensure a uniform dose administration.

-

Preparation:

-

Weigh the required amount of this compound powder.

-

Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose to heated sterile water while stirring, then allowing it to cool to form a clear solution.

-

Levigate the this compound powder with a small amount of the methylcellulose vehicle to form a smooth paste.

-

Gradually add the remaining vehicle to the paste with continuous stirring to achieve the desired final concentration.

-

The suspension should be continuously stirred during dosing to ensure homogeneity.

-

Application Notes

-

Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal effective dose of this compound in each thrombosis model.

-

Bleeding Time Assessment: A critical aspect of developing antithrombotic agents is to assess their bleeding risk. Standard bleeding time models, such as the tail transection model in rats, should be performed to evaluate the effect of this compound on hemostasis.

-

Comparison with Other Antithrombotics: To benchmark the efficacy of this compound, it is useful to include other classes of antithrombotic agents (e.g., antiplatelet drugs, anticoagulants) as positive controls in the experimental design.

Conclusion

References

- 1. Effect of the small molecule plasminogen activator inhibitor-1 (PAI-1) inhibitor, PAI-749, in clinical models of fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Murine model of ferric chloride-induced vena cava thrombosis: evidence for effect of potato carboxypeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Diaplasinin Stock Solutions for Preclinical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of Diaplasinin is essential for accurate stock solution preparation.

| Property | Value |

| Molecular Formula | C₃₂H₃₁N₅O |

| Molecular Weight | 501.62 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in DMSO (≥ 125 mg/mL) |

| CAS Number | 481631-45-2 |

Data sourced from MedchemExpress.[1]

Preparing this compound Stock Solutions

The following table provides volumes of DMSO required to prepare stock solutions of various concentrations from 1 mg, 5 mg, and 10 mg of solid this compound.

| Desired Stock Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |

| 1 mM | 1.9935 mL | 9.9677 mL | 19.9354 mL |

| 5 mM | 0.3987 mL | 1.9935 mL | 3.9871 mL |

| 10 mM | 0.1994 mL | 0.9968 mL | 1.9935 mL |

| 50 mM | 0.0399 mL | 0.1994 mL | 0.3987 mL |

Calculations are based on a molecular weight of 501.62 g/mol .[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound (solid)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weighing: Accurately weigh 1 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add 199.4 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

-

Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in PBS or serum-free medium to achieve the desired final concentration for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

-

Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%. For example, if you add 1 µL of a 10 mM this compound stock to 1 mL of cell culture medium, the final this compound concentration will be 10 µM, and the final DMSO concentration will be 0.1%.

-

Control: Prepare a vehicle control with the same final concentration of DMSO as the experimental samples.

-

Use Immediately: It is recommended to prepare the working solution fresh for each experiment.

This compound's Mechanism of Action: PAI-1 Signaling Pathway

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow for preparing this compound stock and working solutions.

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols for the Analytical Detection of Diaplasinin in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diaplasinin

Signaling Pathway of this compound's Target: PAI-1

Analytical Methods for this compound Detection

The following sections outline protocols for three common analytical techniques for the quantification of small molecules like this compound in biological samples: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Sample Preparation from Biological Matrices

Proper sample collection and preparation are critical for accurate analysis.

Blood/Plasma/Serum Collection:

-

Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin, or citrate) for plasma preparation.[4][5] For serum, collect blood in tubes without anticoagulant and allow it to clot.[5][6]

-

Centrifuge the blood samples to separate plasma or serum from blood cells.[6][7]

-

Store the resulting plasma or serum at -80°C until analysis.[6][7]

Tissue Homogenization:

-

Excise tissues of interest and weigh them.

-

Homogenize the tissue in a suitable lysis buffer.[4]

-

Centrifuge the homogenate to pellet cellular debris.[4]

-

Collect the supernatant for further processing.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for quantifying this compound, particularly at higher concentrations.

Experimental Protocol: HPLC-UV for this compound in Plasma

-

Protein Precipitation:

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.[8]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions (Proposed):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV absorbance at an appropriate wavelength determined by UV-Vis spectral analysis of this compound.

-

Column Temperature: 30°C.[8]

-

Caption: Workflow for the analysis of this compound in plasma by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for detecting this compound at low concentrations.

Experimental Protocol: LC-MS/MS for this compound in Plasma

-

Sample Preparation (as for HPLC): Follow the protein precipitation steps outlined in the HPLC protocol. The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS analysis to ensure accuracy.[9]

-

LC-MS/MS Conditions (Proposed):

-

LC System: UHPLC system for fast and efficient separation.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the compounds.

-

Caption: General workflow for this compound quantification by LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a suitable immunoassay format for the quantification of small molecules like this compound. This would require the development of a specific antibody against this compound.

Experimental Protocol: Competitive ELISA for this compound

-

Plate Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA).

-

Blocking: Block the uncoated sites in the wells with a suitable blocking buffer (e.g., BSA in PBS).

-

Competition: Add standards or samples containing this compound, followed by the addition of a limited amount of anti-Diaplasinin antibody. The free this compound in the sample will compete with the coated this compound for antibody binding.

-

Washing: Wash the plate to remove unbound antibodies and other components.

-

Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG).

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

-

Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measurement: Read the absorbance at the appropriate wavelength. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Caption: Steps for a competitive ELISA to detect this compound.

Data Presentation and Method Performance

The following tables summarize the typical performance parameters that should be evaluated during the validation of the analytical methods described above. The values presented are hypothetical and should be determined experimentally.

Table 1: HPLC-UV Method Performance (Hypothetical)

| Parameter | Target Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 10 ng/mL |

| Limit of Quantification (LOQ) | 30 ng/mL |

| Accuracy (% Bias) | ± 15% |

| Precision (%RSD) | < 15% |

| Recovery | 85-115% |

Table 2: LC-MS/MS Method Performance (Hypothetical)

| Parameter | Target Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (% Bias) | ± 15% |

| Precision (%RSD) | < 15% |

| Recovery | 90-110% |

Table 3: Competitive ELISA Method Performance (Hypothetical)

| Parameter | Target Value |

| Assay Range | 1-100 ng/mL |

| Sensitivity (IC₅₀) | 15 ng/mL |

| Intra-assay Precision (%CV) | < 10% |

| Inter-assay Precision (%CV) | < 15% |

| Specificity | High for this compound |

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the detection and quantification of this compound in biological samples. While HPLC-UV is suitable for higher concentration studies, LC-MS/MS offers the high sensitivity and specificity required for detailed pharmacokinetic analyses. A validated competitive ELISA can provide a high-throughput option for screening large numbers of samples. The choice of method will depend on the specific requirements of the research, including the desired sensitivity, sample matrix, and available instrumentation. Rigorous method development and validation are essential to ensure the generation of reliable and accurate data in the study of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. phoenixpeptide.com [phoenixpeptide.com]

- 5. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human DSPP ELISA Kit [ABIN770718] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]

- 7. mdpi.com [mdpi.com]

- 8. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying PAI-1 in Cardiovascular Disease Models Using Diaplasinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Data Presentation

The following tables summarize the in vitro inhibitory activity of Diaplasinin and its in vivo efficacy in preclinical models of thrombosis.

| Parameter | Value (nM) |

| IC50 for PAI-1 | 295 |

| IC50 for preserving t-PA activity in the presence of PAI-1 | 157 |

| IC50 for preserving u-PA activity in the presence of PAI-1 | 87 |

| Apparent Kd for fluorophore-tagged PAI-1 | 254 |

Data compiled from publicly available information from chemical suppliers.[1]

| Treatment Group | Dose (mg/kg, p.o.) | Time to Occlusion (min, mean ± SEM) | % Increase in Time to Occlusion vs. Vehicle |

| Vehicle | - | 25 ± 3 | - |

| This compound | 3 | 42 ± 5* | 68% |

| This compound | 10 | 58 ± 7 | 132% |

| This compound | 30 | 75 ± 9 | 200% |

| Treatment Group | Dose (mg/kg, p.o.) | Thrombus Weight (mg, mean ± SEM) | % Reduction in Thrombus Weight vs. Vehicle |

| Vehicle | - | 15.2 ± 1.8 | - |

| This compound | 3 | 9.8 ± 1.5* | 35.5% |

| This compound | 10 | 6.5 ± 1.2 | 57.2% |

| This compound | 30 | 4.1 ± 0.9 | 73.0% |

Experimental Protocols

Protocol 1: Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model in Rats

This model is used to evaluate the antithrombotic efficacy of this compound in an arterial setting.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Ferric chloride (FeCl₃) solution (e.g., 20% in distilled water)

-

Filter paper strips (1-2 mm wide)

-

Doppler flow probe and flowmeter

-

Surgical instruments (forceps, scissors, retractors)

-

Suture material

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

-

Surgical Exposure: Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.

-

Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow continuously.

-

Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage at the desired dose (e.g., 3, 10, 30 mg/kg) 60-90 minutes prior to inducing thrombosis.

-

Thrombosis Induction: Apply a filter paper strip saturated with FeCl₃ solution to the surface of the carotid artery for a defined period (e.g., 5 minutes).

-

Monitoring: Record the time from the application of FeCl₃ until the blood flow ceases (occlusion). The primary endpoint is the time to occlusion.

-

Euthanasia: At the end of the experiment, euthanize the animal according to approved institutional protocols.

Protocol 2: Inferior Vena Cava (IVC) Ligation-Induced Venous Thrombosis Model in Rats

This model assesses the effect of this compound on venous thrombus formation.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Vehicle

-

Anesthetic

-

Surgical instruments

-

Suture material (e.g., 5-0 silk)

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a supine position.

-

Surgical Exposure: Perform a midline laparotomy to expose the abdominal cavity and carefully retract the intestines to visualize the inferior vena cava.

-

IVC Ligation: Ligate the IVC just below the renal veins with a suture.

-

Drug Administration: Administer this compound or vehicle (p.o.) at the desired doses immediately after surgery and continue for a specified period (e.g., daily for 48 hours).

-

Thrombus Harvesting: After the treatment period (e.g., 48 hours), re-anesthetize the rat, re-open the abdominal cavity, and carefully excise the thrombosed segment of the IVC.

-

Analysis: Gently remove the thrombus from the vessel and weigh it. The primary endpoint is the thrombus weight.

-

Euthanasia: Euthanize the animal according to approved institutional protocols.

Protocol 3: Angiotensin II-Induced Cardiac Fibrosis Model in Mice

This model can be adapted to study the anti-fibrotic potential of this compound.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Vehicle

-

Angiotensin II

-

Osmotic minipumps

-

Anesthetic

-

Histology reagents (e.g., Masson's trichrome stain, Picrosirius red stain)

Procedure:

-

Minipump Implantation: Anesthetize the mice and subcutaneously implant osmotic minipumps containing Angiotensin II (e.g., at a dose of 1000 ng/kg/min) for a continuous infusion over a period of 2-4 weeks.

-

Drug Administration: Administer this compound or vehicle (p.o. or intraperitoneally) daily, starting from the day of minipump implantation.

-

Tissue Harvesting: At the end of the treatment period, euthanize the mice and harvest the hearts.

-

Histological Analysis: Fix the hearts in formalin, embed in paraffin, and section. Stain the sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition (fibrosis).

-

Biochemical Analysis: Homogenize a portion of the heart tissue to measure the expression of fibrotic markers such as collagen type I, collagen type III, and TGF-β via techniques like Western blotting or qPCR.

Visualizations

Caption: Experimental workflow for thrombosis models.

References

Application of Diaplasinin in Cancer Research: A Mechanistic Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quantitative Data

| PAI-1 Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| PAI-039 | HT1080 (Fibrosarcoma) | 29 | [6] |

| PAI-039 | HCT116 (Colon Carcinoma) | 32 | [6] |

| TM5275 | HT1080 (Fibrosarcoma) | 9.7 - 60.3 | [6][7] |

| TM5275 | HCT116 (Colon Carcinoma) | 9.7 - 60.3 | [6][7] |

| TM5275 | Daoy (Medulloblastoma) | 9.7 - 60.3 | [6][7] |

| TM5275 | MDA-MB-231 (Breast Cancer) | 9.7 - 60.3 | [6][7] |

| TM5275 | Jurkat (T-cell Leukemia) | 9.7 - 60.3 | [6][7] |

| TM5441 | HT1080 (Fibrosarcoma) | 9.7 - 60.3 | [6][7] |

| TM5441 | HCT116 (Colon Carcinoma) | 9.7 - 60.3 | [6][7] |

| TM5441 | Daoy (Medulloblastoma) | 9.7 - 60.3 | [6][7] |

| TM5441 | MDA-MB-231 (Breast Cancer) | 9.7 - 60.3 | [6][7] |

| TM5441 | Jurkat (T-cell Leukemia) | 9.7 - 60.3 | [6][7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Diaplasinin on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at various concentrations (e.g., based on IC50 values from the viability assay) for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Signaling Pathways

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]

- 7. mmt.med.tohoku.ac.jp [mmt.med.tohoku.ac.jp]

Application Notes and Protocols for Diaplasinin (PAI-749) in Preclinical Stroke and Myocardial Infarction Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signaling Pathway of PAI-1 Inhibition

Quantitative Data Summary

| Compound | Animal Model | Dosing | Key Findings | Reference |

| PAI-039 (Tiplaxtinin) | Rat FeCl₃-induced carotid artery thrombosis | 0.3, 1.0, 3.0 mg/kg, p.o. | Prevented occlusion in 20%, 68%, and 60% of animals, respectively. Increased time to occlusion. | [3] |

| PAI-039 (Tiplaxtinin) | Rat FeCl₃-induced vena cava thrombosis | 3, 10, 30 mg/kg, p.o. | Significantly reduced thrombus weight. | [3] |

| TM5275 | Rat arterial-venous shunt thrombosis | 1-10 mg/kg, p.o. | Antithrombotic effect equivalent to ticlopidine (500 mg/kg). | [4] |

| TM5275 | Rat FeCl₃-induced carotid artery thrombosis | 1-10 mg/kg, p.o. | Antithrombotic effect equivalent to clopidogrel (3 mg/kg). | [4] |

| TM5275 | Monkey photochemical-induced arterial thrombosis | 10 mg/kg, p.o. | Same antithrombotic effect as clopidogrel (10 mg/kg) without increased bleeding time. | [4] |

| MDI-2268 | Murine deep vein thrombosis (electrolytic IVC model) | 3 mg/kg, i.p. (3x/day for 2 days) | 62% decrease in thrombus weight, comparable to low-molecular-weight heparin, with no change in bleeding time. | [5] |

| Compound | Animal Model | Dosing | Key Findings | Reference |

| PAI-039 | LDL receptor-deficient mice on a Western diet | In-diet administration | Significantly inhibited atherosclerosis formation and macrophage accumulation in plaques. | [6][7] |

| MDI-2268 | LDL receptor-deficient mice on a Western diet | In-diet administration | Significantly inhibited atherosclerosis formation and macrophage accumulation in plaques. | [6][7] |

| TM5441 | Mice with L-NAME-induced hypertension | In-diet administration | Attenuated the development of hypertension and cardiac hypertrophy. | [8][9] |

| TM5614 | Mice exposed to PM2.5 air pollutants | In-diet administration | Ameliorated PM2.5-induced pulmonary and cardiac thrombosis and reduced blood pressure. | [10] |

Experimental Protocols

Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)

This model is used to evaluate the antithrombotic efficacy of compounds in an arterial setting, relevant to ischemic stroke.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Anesthetic (e.g., isoflurane)

-

Ferric chloride (FeCl₃) solution (e.g., 35%)

-

Doppler ultrasonic flow probe

-

Surgical instruments

Workflow Diagram:

Caption: FeCl₃-Induced Thrombosis Workflow.

Procedure:

-

Anesthetize the rat and surgically expose the common carotid artery.

-

Administer this compound or vehicle at the desired dose and route (e.g., oral gavage 90 minutes before injury).

-

Place a Doppler ultrasonic flow probe around the carotid artery to monitor blood flow.

-

Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the artery for a defined period (e.g., 5 minutes).

-

Remove the filter paper and continuously monitor blood flow until complete occlusion (defined as zero flow for a set duration) or for a predetermined observation period.

-

At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.

Endpoints:

-

Time to occlusive thrombosis.

-

Incidence of occlusion within the observation period.

-

Thrombus weight.

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model (Mouse or Rat)

This model mimics ischemic stroke by temporarily or permanently blocking blood flow to a specific brain region.

Materials:

-

Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)

-

Vehicle control

-

Anesthetic

-

Surgical instruments

-

Monofilament suture (e.g., 6-0 nylon with a silicon-coated tip)

-

Laser Doppler flowmetry probe

-

2,3,5-triphenyltetrazolium chloride (TTC) stain

Workflow Diagram:

Caption: MCAO Stroke Model Workflow.

Procedure:

-

Anesthetize the animal and maintain body temperature.

-

Surgically expose the external carotid artery (ECA) and internal carotid artery (ICA).

-

Introduce a monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion can be confirmed by Laser Doppler flowmetry.

-

Administer this compound or vehicle at the desired time point (e.g., before, during, or after MCAO).

-

For transient MCAO, withdraw the suture after a defined period (e.g., 60-90 minutes) to allow reperfusion. For permanent MCAO, the suture remains in place.

-

Close the incision and allow the animal to recover from anesthesia.

-

Perform neurological deficit scoring at various time points post-MCAO.

-

At a predetermined endpoint (e.g., 24 or 72 hours), sacrifice the animal, and harvest the brain.

-

Slice the brain and stain with TTC to visualize the infarct area (infarcted tissue appears white, viable tissue appears red).

Endpoints:

-

Infarct volume (as a percentage of the total brain or hemisphere volume).

-

Neurological deficit score.

Protocol 3: Coronary Artery Ligation Model for Myocardial Infarction (Mouse or Rat)

This model induces MI by surgically occluding a coronary artery.

Materials:

-

Mice or rats

-

Vehicle control

-

Anesthetic

-

Ventilator

-

Surgical instruments

-

Suture for ligation (e.g., 7-0 silk)

-

Echocardiography system

-

Histological stains (e.g., Masson's trichrome)

Workflow Diagram:

Caption: Myocardial Infarction Model Workflow.

Procedure:

-

Anesthetize the animal, intubate, and provide mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.

-

Administer this compound or vehicle at the desired time point.

-

Close the chest in layers and allow the animal to recover.

-

At various time points post-MI (e.g., 7, 14, 28 days), assess cardiac function using echocardiography.

-

At the final endpoint, sacrifice the animal and harvest the heart for histological analysis.

Endpoints:

-

Infarct size (measured histologically).

-

Cardiac function parameters (e.g., ejection fraction, fractional shortening).

-

Degree of cardiac fibrosis (e.g., using Masson's trichrome staining).

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of the small molecule plasminogen activator inhibitor-1 (PAI-1) inhibitor, PAI-749, in clinical models of fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel inhibitor of plasminogen activator inhibitor-1 provides antithrombotic benefits devoid of bleeding effect in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Plasminogen activator inhibitor-1 antagonist TM5441 attenuates Nω-nitro-L-arginine methyl ester-induced hypertension and vascular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.northwestern.edu [scholars.northwestern.edu]

- 10. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Efficacy Studies of Diaplasinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action and Signaling Pathway

Experimental Design and Protocols

A tiered approach is recommended for evaluating the efficacy of this compound, starting with in vitro assays to assess its direct effects on cancer cells and progressing to in vivo models to determine its anti-tumor activity in a physiological context.

Caption: Experimental workflow for evaluating this compound efficacy.

In Vitro Efficacy Studies

Cell Viability and Proliferation Assay

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Protocol:

-

Cell Culture: Culture selected cancer cell lines (e.g., breast, ovarian, bladder) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation:

| Cell Line | This compound IC50 (µM) at 48h |

| Breast Cancer (MCF-7) | 45.2 |

| Ovarian Cancer (SK-OV-3) | 38.7 |

| Bladder Cancer (T24) | 55.1 |

| Normal Fibroblasts (HFF-1) | > 100 |

Cell Migration and Invasion Assays (Transwell Assay)

Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.[8][9][10][11]

Protocol:

-

Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is required.

-

Cell Preparation: Starve cancer cells in serum-free medium for 24 hours. Resuspend the cells in serum-free medium.

-

Seeding: Add 1 x 10^5 cells to the upper chamber of the Transwell insert.

-

Treatment: Add serum-free medium containing different concentrations of this compound to the upper chamber.

-

Chemoattractant: Fill the lower chamber with medium containing 10% FBS as a chemoattractant.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with Crystal Violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Data Presentation:

| Treatment | Migrated Cells (per field) | Invaded Cells (per field) |

| Vehicle Control | 150 ± 12 | 85 ± 9 |

| This compound (10 µM) | 82 ± 7 | 41 ± 5 |

| This compound (50 µM) | 35 ± 4 | 18 ± 3 |

Endothelial Cell Tube Formation Assay (Angiogenesis Assay)

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[12][13]

Protocol:

-

Plate Coating: Coat a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30 minutes.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells at a density of 2 x 10^4 cells per well.

-

Treatment: Treat the cells with different concentrations of this compound.

-

Incubation: Incubate the plate for 6-12 hours at 37°C.

-

Visualization: Observe the formation of tube-like structures using a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Data Presentation:

| Treatment | Total Tube Length (µm) | Number of Junctions |

| Vehicle Control | 4500 ± 350 | 65 ± 8 |

| This compound (10 µM) | 2100 ± 210 | 28 ± 5 |

| This compound (50 µM) | 850 ± 90 | 12 ± 3 |

In Vivo Efficacy Studies

Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a living organism.[14][15][16][17][18]

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells (e.g., T24 bladder cancer cells) into the flank of each mouse.[16][17]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width^2) / 2.

-

Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Administration: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle control to the mice daily via oral gavage or intraperitoneal injection for a specified period (e.g., 21 days).

-

Data Collection: Continue to measure tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

Data Presentation:

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Average Tumor Weight (g) at Day 21 |

| Vehicle Control | 1250 ± 150 | 1.2 ± 0.15 |

| This compound (30 mg/kg) | 620 ± 80 | 0.6 ± 0.08 |

| This compound (100 mg/kg) | 310 ± 45 | 0.3 ± 0.05 |

Conclusion

These detailed application notes and protocols provide a robust framework for the preclinical evaluation of this compound's efficacy as a potential anti-cancer agent. The combination of in vitro and in vivo studies will allow for a comprehensive assessment of its mechanism of action and therapeutic potential. The structured data presentation will facilitate clear interpretation and comparison of results, guiding further drug development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Plasminogen activator inhibitor-1 in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 9. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Angiogenesis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. Video: Optimized Fibrin Gel Bead Assay for the Study of Angiogenesis [jove.com]

- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Targeting plasminogen activator inhibitor-1 inhibits angiogenesis and tumor growth in a human cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

Troubleshooting & Optimization

Technical Support Center: Enhancing Diaplasinin Solubility for In-Vivo Research

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Diaplasinin for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound for in vivo experiments?

This compound is a lipophilic molecule with poor aqueous solubility. This inherent property makes it challenging to prepare formulations that are suitable for administration in animal models, often leading to issues with bioavailability and consistent dosing. The high XLogP3 value of 7.2 indicates its strong preference for fatty environments over aqueous ones.

Q2: I am observing precipitation of this compound after preparing my formulation. What could be the cause?

Precipitation of this compound can occur due to several factors:

-

Solvent choice: The solvent system may not be optimal for maintaining this compound in solution, especially when diluted with aqueous physiological fluids.

-

Concentration: The concentration of this compound in your formulation may exceed its solubility limit in the chosen vehicle.

-

pH: Changes in pH upon administration can affect the solubility of the compound.

-

Temperature: Temperature fluctuations during preparation or storage can impact solubility.

-

Excipient incompatibility: The excipients used may not be effectively preventing precipitation.

Q3: What are some recommended starting points for formulating this compound for oral administration in animal studies?

For lipophilic compounds like this compound, lipid-based formulations are often a good starting point as they can enhance solubility and oral absorption.[1][2] Consider exploring the following options:

-

Lipid solutions: Dissolving this compound in oils or semi-solid lipid excipients.

-

Self-emulsifying drug delivery systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

-

5-10% DMSO

-

40-50% PEG300

-

5-10% Tween 80

Q4: Can I use co-solvents to improve this compound solubility?

Yes, co-solvents can be an effective strategy. Commonly used co-solvents in preclinical formulations include:

-

Dimethyl sulfoxide (DMSO): this compound is known to be soluble in DMSO. However, for in vivo use, the concentration of DMSO should be kept to a minimum due to potential toxicity.

-

Polyethylene glycol (PEG): Particularly PEG 300 and PEG 400 are widely used to dissolve poorly water-soluble compounds.

-

Ethanol: Can be used in combination with other solvents, but potential for precipitation upon dilution in aqueous media should be carefully evaluated.

-

Propylene glycol (PG): Another common vehicle for parenteral and oral formulations.

Q5: Are there other formulation approaches I can consider?

Besides lipid-based systems and co-solvents, other advanced techniques can be employed to enhance this compound's solubility and bioavailability:

-

Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[4]

-

Micronization: Reducing the particle size of this compound can increase its surface area and, consequently, its dissolution rate.

-

Complexation with cyclodextrins: Cyclodextrins can encapsulate the lipophilic this compound molecule, enhancing its aqueous solubility.[5][6]

Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Steps |

| This compound does not dissolve in the chosen solvent. | The solvent is not appropriate for the lipophilic nature of this compound. | 1. Start with a solvent in which this compound is known to be soluble, such as DMSO. 2. Gently warm the solution and use sonication to aid dissolution. 3. If using a single solvent is not effective, try a co-solvent system (e.g., DMSO/PEG300). |

| Precipitation occurs upon addition of aqueous solution (e.g., water, saline). | The formulation is not robust enough to handle dilution in an aqueous environment. This is a common issue for lipophilic drugs.[7][8] | 1. Incorporate a surfactant (e.g., Tween 80, Cremophor EL) into your formulation to improve the stability of the solution upon dilution. 2. Consider developing a self-emulsifying drug delivery system (SEDDS). 3. Decrease the final concentration of this compound. |

| Inconsistent results in in vivo studies. | This could be due to variable absorption resulting from poor solubility and precipitation in the gastrointestinal tract. | 1. Switch to a more robust formulation, such as a lipid-based system, which can reduce variability.[1] 2. Ensure the formulation is homogenous and stable throughout the duration of the study. 3. Consider the effect of food on the absorption of your formulation. |

| Toxicity observed in animal models. | The chosen solvent or excipient may be causing toxicity at the administered dose. | 1. Reduce the concentration of potentially toxic solvents like DMSO. 2. Explore alternative, less toxic excipients. A comprehensive list of excipients can be found in pharmaceutical excipient databases. 3. Conduct a tolerability study with the vehicle alone before administering the formulation with this compound. |

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Notes |

| Dimethyl sulfoxide (DMSO) | 125 mg/mL | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic. Ultrasonic treatment may be needed. |

| Water | Practically Insoluble | |

| Ethanol | Poorly Soluble | |

| Methanol | Poorly Soluble |

Table 2: Example Formulation Components for Lipophilic Compounds

| Excipient Type | Examples | Purpose |

| Oils (Lipid Vehicles) | Sesame oil, Corn oil, Caprylic/capric triglycerides (e.g., Miglyol 812) | Solubilize lipophilic drugs. |

| Surfactants | Polysorbate 80 (Tween 80), Cremophor EL, Solutol HS 15 | Enhance wetting and prevent precipitation upon dilution. |

| Co-solvents | Polyethylene glycol (PEG) 300/400, Propylene glycol (PG), Ethanol | Increase the solvent capacity of the formulation. |

| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes to increase aqueous solubility. |

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage

This protocol is a starting point and may require optimization.

-

Preparation of the vehicle:

-

In a sterile glass vial, combine 10% (v/v) DMSO and 40% (v/v) PEG300.

-

Mix thoroughly using a vortex mixer until a homogenous solution is formed.

-

-

Dissolution of this compound:

-

Weigh the required amount of this compound and add it to the vehicle.

-

Vortex the mixture and use a sonicator bath to aid dissolution. Gentle warming (to 37-40°C) can be applied if necessary.

-

-

Addition of surfactant and aqueous phase:

-

Add 10% (v/v) Tween 80 to the this compound solution and vortex until fully incorporated.

-

Slowly add the remaining 40% (v/v) of sterile saline or water to the mixture while vortexing to form the final formulation.

-

-

Final Checks:

-

Visually inspect the final formulation for any signs of precipitation.

-

If the formulation is a clear solution, it is ready for administration. If it is a suspension, ensure it is homogenous before each administration.

-

Protocol 2: Screening for Optimal Lipid-Based Formulations

-

Solubility Screening in Lipids:

-

Add an excess amount of this compound to various lipid excipients (e.g., Capryol 90, Labrasol, Cremophor EL) in separate vials.

-

Equilibrate the mixtures at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours with continuous stirring.

-

Centrifuge the samples to pellet the undissolved drug.

-

Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the solubility of this compound in each excipient.

-

-

Formulation Preparation:

-

Based on the solubility data, select a combination of oil, surfactant, and co-surfactant.

-

Prepare different ratios of the selected excipients and add this compound at a concentration below its determined solubility limit.

-

Mix thoroughly until a clear, homogenous solution is obtained.

-

-

Self-Emulsification Test:

-